molecular formula C20H22ClNO4 B3748323 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3748323
M. Wt: 375.8 g/mol
InChI Key: BELGOJFTAANHCO-UHFFFAOYSA-N
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Description

3,5-Dimethyl 4-(2-chlorophenyl)-1-cyclopentyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with methyl ester groups at positions 3 and 5, a 2-chlorophenyl group at position 4, and a cyclopentyl ring at position 1. The 2-chlorophenyl substituent introduces electron-withdrawing effects, which may enhance metabolic stability and receptor binding affinity compared to unsubstituted analogs.

Properties

IUPAC Name

dimethyl 4-(2-chlorophenyl)-1-cyclopentyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-25-19(23)15-11-22(13-7-3-4-8-13)12-16(20(24)26-2)18(15)14-9-5-6-10-17(14)21/h5-6,9-13,18H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELGOJFTAANHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OC)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects

  • Target Compound :

    • Position 4 : 2-Chlorophenyl (electron-withdrawing, meta-substituted).
    • Position 1 : Cyclopentyl (bulky, alicyclic).
    • Positions 3/5 : Methyl esters (polar, hydrogen-bond acceptors).
  • Analog 1 : 3,5-Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 6048-41-5) :

    • Position 4 : 3-Methoxyphenyl (electron-donating, para-substituted).
    • Position 1 : Methyl (small, minimal steric hindrance).
    • Additional Substituents : Methyl groups at positions 2 and 4.

Key Structural Differences

Parameter Target Compound Analog 1
Aromatic Substituent 2-Chlorophenyl (Cl, EWG*) 3-Methoxyphenyl (OCH₃, EDG**)
Position 1 Substituent Cyclopentyl (bulky) Methyl (small)
Additional Groups None Methyl at positions 2 and 6
Molecular Weight (g/mol) ~405.9 (calculated) ~375.4 (calculated)

EWG: Electron-withdrawing group; *EDG: Electron-donating group

The 2-chlorophenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the more polar 3-methoxyphenyl group (logP ~2.8) in Analog 1. The cyclopentyl moiety may induce ring puckering, as described by Cremer and Pople’s coordinates, leading to non-planar conformations that influence crystal packing .

Pharmacological and Physicochemical Implications

  • In contrast, the 3-methoxyphenyl group in Analog 1 may reduce oxidative metabolism but decrease receptor affinity due to electron donation .
  • Steric Effects : The cyclopentyl group in the target compound could limit rotational freedom, stabilizing bioactive conformations. Analog 1’s methyl groups at positions 2 and 6 might hinder intermolecular interactions in crystalline states, affecting solubility .
  • Crystallographic Behavior : SHELX-based refinements (e.g., SHELXL for small-molecule crystallography) reveal that bulky substituents like cyclopentyl often lead to tighter molecular packing and higher melting points compared to methyl-substituted analogs .

Research Findings and Data Gaps

  • Target Compound: Limited experimental data are available in the provided evidence. Hypothetical properties are inferred from structural analogs.
  • Analog 1 : Documented in crystallographic databases (InChIKey: VVSDQRWOWVWUBF-UHFFFAOYSA-N), but pharmacological data are unspecified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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